![molecular formula C20H19N5O2 B3012118 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2201015-36-1](/img/structure/B3012118.png)
6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains several functional groups and rings. It includes a cyclopropyl group, a quinoxaline moiety, an azetidine ring, and a dihydropyridazinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The quinoxaline moiety could potentially be synthesized through a condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound . The azetidine ring could be formed through a [2+2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline moiety is a bicyclic structure containing two nitrogen atoms, the azetidine is a four-membered ring containing one nitrogen atom, and the dihydropyridazinone is a six-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups provides many sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could potentially make it a base. Its solubility would depend on the specific arrangement of its functional groups .Applications De Recherche Scientifique
Metabolic Pathways and Toxicity Studies
Compounds with structural similarities to quinoxaline derivatives have been studied extensively in the context of their metabolism and potential toxicity. Research into heterocyclic amines, such as those derived from quinoxaline, has shown that these compounds undergo various metabolic pathways in humans and animals, leading to the formation of DNA and protein adducts. This process is crucial for understanding the mutagenic and carcinogenic potentials of these compounds. For instance, studies utilizing accelerator mass spectrometry (AMS) have examined the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines in rodents, comparing adduct levels to those formed in humans (Turteltaub et al., 1999). These insights into the metabolic fate of heterocyclic amines underline the importance of understanding the metabolic pathways of similar compounds for assessing their safety and potential health impacts.
Environmental and Dietary Exposure
The presence and effects of quinoxaline derivatives in the environment, particularly through dietary exposure, have also been a significant focus. Research has explored how these compounds, formed during the cooking of meat and fish, pose a risk to human health. Analyzing the dietary heterocyclic amines and their risk of lung cancer among Missouri women, Sinha et al. (2000) found associations between consumption of these compounds and increased risk of lung cancer (Sinha et al., 2000). This research area emphasizes the need for studying the environmental and dietary presence of similar compounds to understand their impact on public health.
Orientations Futures
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-19-8-7-15(14-5-6-14)23-25(19)12-13-10-24(11-13)20(27)18-9-21-16-3-1-2-4-17(16)22-18/h1-4,7-9,13-14H,5-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPQXQOBUKLFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.